7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid
Description
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-Ethyl-Tic) is a conformationally constrained phenylalanine analog characterized by a tetrahydroisoquinoline scaffold with an ethyl substituent at the 7-position and a carboxylic acid group at the 3-position.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-8-3-4-9-6-11(12(14)15)13-7-10(9)5-8/h3-5,11,13H,2,6-7H2,1H3,(H,14,15) |
InChI Key |
PPDGNOWYYIBGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC(NC2)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction-Based Synthesis
The most established method for synthesizing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including 7-ethyl substituted analogs, is the Pictet-Spengler cyclization. This involves the condensation of a phenylalanine derivative with formaldehyde or paraformaldehyde under acidic conditions.
- Starting Materials: Phenylalanine derivatives bearing the appropriate substitution pattern (e.g., 7-ethyl group).
- Reagents: Formaldehyde or paraformaldehyde as the aldehyde source; strong acids such as sulfuric acid or hydrobromic acid serve as catalysts.
- Conditions: The reaction is typically conducted at temperatures between 50°C and 80°C, with reaction times ranging from 0.5 to 36 hours, commonly 3 to 12 hours for optimal yield.
- Process Details: The phenylalanine derivative reacts with formaldehyde under acidic catalysis to form the tetrahydroisoquinoline ring system, yielding a salt form of the product initially. Subsequent neutralization with acid or base allows isolation of the free acid form.
- Purification: The product can be purified by conventional organic chemistry methods including filtration, extraction, washing, drying, concentration, recrystallization, and chromatography.
This method avoids the use of hydrochloric acid to prevent formation of mutagenic bis(chloromethyl)ether, instead favoring sulfuric or hydrobromic acid catalysts for safer synthesis.
Functional Group Modification and Alkylation
For introducing the 7-ethyl substituent specifically, alkylation strategies on the tetrahydroisoquinoline core are employed:
- Starting Intermediate: Methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a key intermediate.
- Alkylation: The hydroxyl group at the 7-position is alkylated with ethyl-containing reagents in the presence of potassium carbonate and phase transfer catalysts like tetraethylammonium fluoride hydrate.
- Deprotection: Removal of the tert-butoxycarbonyl protecting group under acidic conditions (e.g., hydrochloric acid/formic acid mixture) yields the free amine.
- Acylation and Hydrolysis: Subsequent acylation with carboxylic acids or acyl chlorides using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and triethylamine leads to amides, which upon hydrolysis with aqueous lithium hydroxide afford the free acid derivatives.
- Salt Formation: The final acids are often isolated as tert-butylamine or calcium salts to improve stability and handling.
Comparative Data Table of Preparation Parameters
| Parameter | Pictet-Spengler Reaction | Alkylation and Functionalization Route |
|---|---|---|
| Starting Material | Phenylalanine derivative | Methyl 2-tert-butoxycarbonyl-7-hydroxy derivative |
| Key Reagents | Formaldehyde/paraformaldehyde, sulfuric acid | Alkylating agents, potassium carbonate, coupling agents |
| Reaction Temperature | 50–80°C | Room temperature to mild heating |
| Reaction Time | 0.5–36 hours (typically 3–12 hours) | Variable, depending on step (hours) |
| Product Form | Salt form initially, then free acid | Amides converted to free acid via hydrolysis |
| Purification Methods | Filtration, extraction, recrystallization | Chromatography, recrystallization |
| Safety Considerations | Avoids mutagenic bis(chloromethyl)ether formation | Use of mild conditions and protective groups |
| Scalability | Demonstrated for large-scale production | Suitable for multi-step synthesis |
Research Findings and Applications
- The synthetic routes enable access to a variety of substituted tetrahydroisoquinoline-3-carboxylic acids, including the 7-ethyl derivative, which is a valuable intermediate in pharmaceutical development.
- Biological evaluations of related derivatives indicate potential as selective receptor agonists and enzyme inhibitors, underscoring the importance of precise synthetic control.
- The methods ensure that the final compounds are obtained in high purity and yield, suitable for further medicinal chemistry applications.
Chemical Reactions Analysis
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with various nucleophiles under suitable conditions.
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are of interest for their potential biological activities .
Scientific Research Applications
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a tetrahydroisoquinoline derivative recognized for its diverse biological activities. It is a constrained analog of phenylalanine and a core structural element in several peptide-based drugs.
Scientific Research Applications
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has applications in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block for synthesizing complex organic molecules and as a chiral scaffold in asymmetric catalysis.
Biology The compound is used in studying enzyme inhibitors and receptor ligands.
Medicine It is a key component in developing peptide-based drugs and has shown potential in cancer immunotherapy as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway. It may also be used to treat dopaminergic nerve diseases .
Industry The compound is utilized in the production of various pharmaceuticals and as an intermediate in the synthesis of biologically active compounds.
The biological activity of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is attributed to its interaction with specific molecular targets. It has potential as a therapeutic agent, particularly in oncology and infectious diseases.
PD-1/PD-L1 Inhibition THIQ inhibits the PD-1/PD-L1 immune checkpoint pathway. By blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, THIQ can reinvigorate exhausted immune cells to recognize and eliminate cancer cells.
Therapeutic Applications
Cancer Immunotherapy As an inhibitor of the PD-1/PD-L1 pathway, it has potential applications in enhancing anti-tumor immunity.
Antiviral Activity Research indicates that THIQ derivatives exhibit antiviral properties against viruses such as hepatitis C and coronaviruses. Certain tetrahydroisoquinoline derivatives can inhibit the NS3 protease of hepatitis C virus (HCV), which is crucial for viral replication.
Mechanism of Action
The mechanism of action of 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the PD-1/PD-L1 pathway, it blocks the interaction between PD-1 on immune cells and PD-L1 on tumor cells, thereby reinvigorating exhausted immune cells to detect and eliminate cancer cells . The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
All analogs share the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) backbone, which imposes rigidity on the side chain, mimicking bioactive conformations of phenylalanine in peptides. Substituents at positions 6 or 7 modulate electronic, steric, and hydrogen-bonding properties, influencing receptor binding and metabolic stability.
Key Analogs and Their Properties
Table 1: Comparison of Tic Derivatives
Substituent Effects on Bioactivity
- Hydroxy and Methoxy Groups : 7-Hydroxy-Tic (Htc) enhances hydrogen bonding with opioid receptors, retaining MOR antagonism but losing activity in certain peptide contexts . 6,7-Dimethoxy-Tic derivatives exhibit antiviral activity by targeting influenza PA proteins, with methoxy groups likely enhancing membrane permeability .
- Halogenation : 7-Fluoro-Tic improves proteolytic stability and receptor selectivity (e.g., κ-opioid antagonism) due to fluorine’s electronegativity and small size .
Research Implications and Gaps
- MDTI’s methyl group ) and steric bulk, making it a candidate for prolonged metabolic stability and CNS-targeted therapies.
- Comparative Data Needed : Direct studies on 7-Ethyl-Tic’s receptor affinity, solubility, and stability are required to validate theoretical advantages over existing analogs.
Biological Activity
7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered attention due to its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of THIQ, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- IUPAC Name : 7-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Canonical SMILES : CCC1=CC2=C(CC(NC2)C(=O)O)C=C1
The biological activity of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets. Notably:
- PD-1/PD-L1 Inhibition : THIQ acts as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway. By blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, THIQ can reinvigorate exhausted immune cells to recognize and eliminate cancer cells.
Therapeutic Applications
The compound has shown promise in various therapeutic contexts:
- Cancer Immunotherapy : As an inhibitor of the PD-1/PD-L1 pathway, it has potential applications in enhancing anti-tumor immunity.
- Antiviral Activity : Research indicates that THIQ derivatives exhibit antiviral properties against viruses such as hepatitis C and coronaviruses. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can inhibit the NS3 protease of hepatitis C virus (HCV), which is crucial for viral replication .
Case Studies and Experimental Data
Several studies have highlighted the biological activity and therapeutic potential of THIQ:
- Antiviral Efficacy :
- Antitumor Properties :
Comparative Analysis
A comparison of 7-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with related compounds reveals its unique biological profile:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 7-Ethyl-THIQ | PD-1/PD-L1 Inhibition | Cancer immunotherapy |
| 6,7-Dihydroxy-THIQ | Influenza virus polymerase inhibition | Antiviral |
| N-Benzyl tetrahydroisoquinolines | Anti-neuroinflammatory | Neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
